(5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of benzylidene and phenoxy groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with benzylidene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and solvents to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene and phenoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Ethyl acetoacetate .
Uniqueness
Compared to similar compounds, (5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of benzylidene and phenoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C29H29NO3S2 |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H29NO3S2/c1-29(2,3)23-13-15-24(16-14-23)32-17-18-33-25-12-8-7-11-22(25)19-26-27(31)30(28(34)35-26)20-21-9-5-4-6-10-21/h4-16,19H,17-18,20H2,1-3H3/b26-19- |
InChI Key |
IWCKTTAHMLJECN-XHPQRKPJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.